molecular formula C17H20N2O B167019 Michler's ketone CAS No. 90-94-8

Michler's ketone

Cat. No.: B167019
CAS No.: 90-94-8
M. Wt: 268.35 g/mol
InChI Key: VVBLNCFGVYUYGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Michler’s ketone is synthesized through the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction can be represented as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]

Industrial Production Methods: The industrial production of Michler’s ketone follows the same synthetic route, utilizing large-scale reactors and optimized conditions to ensure high yield and purity. The use of phosgene, a highly toxic gas, necessitates stringent safety measures and specialized equipment.

Chemical Reactions Analysis

Types of Reactions: Michler’s ketone undergoes various chemical reactions, including:

    Oxidation: Michler’s ketone can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of Michler’s ketone can yield secondary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of Michler’s ketone.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives of Michler’s ketone.

Scientific Research Applications

Michler’s ketone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Michler’s ketone is unique due to its dual dimethylamino groups, which enhance its electron-donating properties. Similar compounds include:

Michler’s ketone stands out due to its specific structure, which makes it highly effective as a photosensitizer and intermediate in dye synthesis.

Properties

IUPAC Name

bis[4-(dimethylamino)phenyl]methanone
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InChI

InChI=1S/C17H20N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3
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InChI Key

VVBLNCFGVYUYGU-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C
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Molecular Formula

C17H20N2O
Record name MICHLER'S KETONE
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DSSTOX Substance ID

DTXSID2020894
Record name Bis(4-(dimethylamino)phenyl)methanone
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Molecular Weight

268.35 g/mol
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Physical Description

Michler's ketone appears as white to greenish crystalline leaflets or blue powder. (NTP, 1992), White to greenish solid; [Merck Index] May also be in the form of a blue solid; [CHEMINFO] Light blue powder; [MSDSonline]
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Boiling Point

greater than 680 °F at 760 mmHg (decomposes) (NTP, 1992), ABOVE 360 °C WITH DECOMP
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Record name 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE
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Flash Point

220 °C
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, WARM BENZENE, VERY SLIGHTLY SOL IN ETHER, VERY SOL IN PYRIMIDINE
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Vapor Pressure

0.00000107 [mmHg]
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Color/Form

WHITE TO GREENISH LEAFLETS, LEAF IN ALCOHOL, NEEDLES IN BENZENE

CAS No.

90-94-8
Record name MICHLER'S KETONE
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Record name 4,4′-Bis(dimethylamino)benzophenone
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Melting Point

342 °F (NTP, 1992), 172 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Michler's ketone?

A1: this compound has a molecular formula of C17H20N2O and a molecular weight of 268.35 g/mol.

Q2: How does the conformation of this compound influence its spectroscopic properties?

A2: The dihedral angle between the benzene rings and the carbonyl group in this compound can influence its electronic transitions and, consequently, its absorption and emission spectra. [] Studies employing nuclear magnetic resonance (NMR) spectroscopy have provided insights into these conformational preferences. []

Q3: How does this compound react with diols and phenols?

A3: this compound can undergo metal ion-mediated desulfurization-condensation reactions with diols and phenols to form acetals. [] Silver(I) salts like silver trifluoroacetate are typically used in conjunction with a base like methylamine. [] This reaction is particularly useful for protecting diols and phenols. []

Q4: Can this compound act as a photoinitiator?

A4: Yes, this compound can function as a photoinitiator in polymerization reactions. [, ] Upon absorption of light, this compound transitions to an excited state, where it can undergo electron transfer reactions with coinitiators like amines to generate radicals. [, ] These radicals can then initiate the polymerization of monomers like acrylates. [, ]

Q5: How does the structure of this compound relate to its photoinitiating ability?

A5: The presence of the two electron-donating dimethylamino groups in this compound significantly influences its photochemical properties. [] These groups increase the electron density within the molecule, facilitating electron transfer processes upon photoexcitation and enhancing its efficiency as a photoinitiator. []

Q6: What are the typical photodegradation products of this compound?

A6: Upon prolonged exposure to light, this compound undergoes photodegradation, leading to the formation of various products. [] Common degradation pathways include demethylation and the reduction of the carbonyl group. [] this compound itself has been identified as a degradation product of Basic Yellow 2, a dye containing a this compound moiety. []

Q7: Is this compound considered carcinogenic?

A7: Studies have shown that dietary administration of this compound to Fischer 344 rats and B6C3F1 mice caused an increased incidence of hepatocellular carcinomas in both sexes of rats and female mice, as well as hemangiosarcomas in male mice. [] Therefore, this compound is considered carcinogenic in these animal models.

Q8: How does this compound interact with DNA in living cells?

A8: Studies have shown that this compound can lead to irreversible binding of radioactive metabolites to liver proteins in rats. [] Pretreatment with phenobarbital increased this binding and extended it to proteins in other tissues, as well as to DNA and RNA in the liver and DNA in the kidney. [] This suggests potential for DNA damage and carcinogenicity.

Q9: What are the environmental concerns related to this compound?

A9: While this compound is no longer recommended for use in food packaging inks, its presence as a potential migrant in food packaging materials is a concern due to its potential formation through the degradation of certain dyes and pigments. []

Q10: How is this compound typically analyzed and quantified?

A10: High-performance liquid chromatography (HPLC) is widely used for the analysis and quantification of this compound, often coupled with UV-Vis detection. [, ] This technique allows for the separation and quantification of this compound in complex matrices. [, ] Gas chromatography coupled with mass spectrometry (GC-MS) is another technique used to identify and quantify this compound and its degradation products. []

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